3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
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Overview
Description
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H20ClFN2O2. It is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a fluoromethyl group attached to a piperazine ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the reaction of piperazine with fluoromethylating agents under controlled conditions. One common method includes the use of tert-butyl chloroformate and fluoromethyl iodide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve overall efficiency. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which can be useful in further synthetic applications.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to introduce azide or cyano groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a fluoromethyl azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative .
Scientific Research Applications
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can modulate biological pathways.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is primarily related to its ability to interact with biological targets through its fluoromethyl and piperazine moieties. These interactions can modulate various molecular pathways, including neurotransmitter receptors and enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific application and the structure of the final bioactive molecule derived from this compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
- 3-Chloromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
- 3-Bromomethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride
Uniqueness
3-Fluoromethyl-piperazine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with target molecules. This makes it a valuable intermediate in the synthesis of pharmaceuticals with improved pharmacokinetic properties .
Properties
IUPAC Name |
tert-butyl 3-(fluoromethyl)piperazine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2.ClH/c1-10(2,3)15-9(14)13-5-4-12-8(6-11)7-13;/h8,12H,4-7H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMDBUSKGQTAJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CF.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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